molecular formula C15H12FN3O3S3 B2554508 2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide CAS No. 887202-05-3

2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2554508
CAS No.: 887202-05-3
M. Wt: 397.46
InChI Key: ILDNGGJADVEGTB-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted at the 6-position with a sulfamoyl group (-SO₂NH₂) and at the 2-position with a sulfanyl-linked 4-fluorophenylacetamide moiety. Such structural attributes are common in kinase inhibitors and antimicrobial agents, as seen in analogous compounds .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S3/c16-9-1-3-10(4-2-9)23-8-14(20)19-15-18-12-6-5-11(25(17,21)22)7-13(12)24-15/h1-7H,8H2,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDNGGJADVEGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the sulfamoyl group and the fluorophenyl sulfanyl moiety. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group or the benzothiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or benzothiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the fluorophenyl or benzothiazole rings.

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. Compounds similar to 2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide have been investigated for their ability to inhibit various cancer cell lines. A study demonstrated that sulfonamide derivatives showed cytotoxic effects against human cancer cell lines such as colon and breast cancer cells .

Enzyme Inhibition

Sulfonamides are recognized for their role as enzyme inhibitors. The compound has potential inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Antimicrobial Properties

The presence of the sulfonamide group in this compound suggests potential antimicrobial activity. Sulfonamides have historically been used as antibacterial agents, and derivatives like this one may contribute to the development of new antibiotics against resistant strains of bacteria .

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of sulfonamide derivatives and evaluated their anticancer activity against various cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of sulfonamide derivatives on models of Alzheimer's disease. The findings suggested that these compounds could effectively inhibit acetylcholinesterase activity, leading to improved cognitive outcomes in treated subjects . This highlights the potential for developing therapeutic agents based on the structure of this compound.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among benzothiazole-based acetamides influence bioactivity. Below is a comparative analysis:

Compound Name / ID Substituents on Benzothiazole (Position 6) Acetamide-Linked Group Key Biological Activity Reference
Target Compound Sulfamoyl (-SO₂NH₂) 4-fluorophenyl-sulfanyl Potential kinase inhibition, antimicrobial (hypothesized) N/A
BTA Trifluoromethyl (-CF₃) 3,4,5-trimethoxyphenyl CK-1δ inhibition (pIC₅₀ = 7.8)
PZ-39 Triazine-amino 4-chlorophenyl-sulfanyl ABCG2 inhibition (dual mode: activity inhibition and degradation)
IWP-3 Methyl (-CH₃) 4-fluorophenyl-thienopyrimidinone Wnt pathway inhibition (IC₅₀ ~ nM range)
Compounds 38 & 39 N/A (fluorobenzyl substituents) 1,2,3-triazol-5-yl-sulfanyl Antibacterial (MIC = 8–16 µg/mL)

Key Observations :

  • Sulfamoyl vs. Trifluoromethyl : The sulfamoyl group in the target compound may improve solubility and hydrogen-bonding compared to BTA’s lipophilic -CF₃ group, which enhances membrane permeability .
  • Triazine Backbone (PZ-39) : The triazine moiety in PZ-39 is critical for ABCG2 inhibition, suggesting that polar substituents at position 6 can modulate transporter specificity .
  • Fluorophenyl Positioning: IWP-3’s 4-fluorophenyl group in a thienopyrimidinone scaffold demonstrates that fluorination enhances target affinity in kinase inhibition, a feature shared with the target compound .
Pharmacokinetic Considerations
  • Solubility : Sulfamoyl and triazine groups improve aqueous solubility compared to -CF₃ or methyl substituents .
  • Metabolic Stability : Fluorine atoms (e.g., in IWP-3 and the target compound) reduce oxidative metabolism, enhancing half-life .

Biological Activity

2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest a variety of interactions with biological targets, which can lead to significant therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical formula:

C13H12FN3O3S3C_{13}H_{12}FN_3O_3S_3

This structure includes a fluorinated phenyl group and a benzothiazole moiety, which are known for their biological significance.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The sulfamoyl and sulfanyl groups are particularly noteworthy for their roles in modulating biological interactions.

Antimicrobial Activity

A study on related compounds demonstrated notable antimicrobial activity against various bacterial strains. For instance, derivatives containing the benzothiazole structure have shown effectiveness against Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 µM to 128 µM, indicating their potential as antimicrobial agents .

CompoundMIC (µM)Activity
MA-115616Strong
MA-111532Moderate
MA-111664Moderate
MA-1113128Weak

Antitumor Activity

The potential antitumor activity of similar compounds has been explored in various studies. For example, some benzothiazole derivatives have been found to inhibit cell cycle progression in cancer cells, leading to apoptosis. This effect is attributed to their ability to interfere with specific signaling pathways involved in cell proliferation .

Case Study: Inhibition of Tumor Cell Growth

In a controlled study, a related compound was administered to cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptotic pathways, suggesting that the compound could be developed further as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can alter cellular responses and signaling cascades.
  • DNA Interaction : Some derivatives demonstrate the ability to intercalate with DNA, disrupting replication and transcription processes.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that related compounds exhibit low toxicity levels at therapeutic doses. Biochemical assays showed minimal alterations in liver and kidney function markers in animal models treated with these compounds . Further studies are necessary to fully elucidate the safety profile of this compound.

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